molecular formula C15H16N4O2 B13787227 Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate CAS No. 67905-62-8

Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate

Cat. No.: B13787227
CAS No.: 67905-62-8
M. Wt: 284.31 g/mol
InChI Key: QMMLWXUTSYZDSL-UHFFFAOYSA-N
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Description

Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate typically involves the diazotization of 4-amino-2-methylphenylamine followed by coupling with phenyl carbamate. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, often carried out in batch reactors. The use of automated systems ensures consistent quality and yield. The reaction mixture is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of colored plastics and textiles.

Mechanism of Action

The mechanism of action of Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with aromatic residues in proteins, affecting their function. The pathways involved often include the disruption of normal cellular processes by altering protein structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes and its vibrant color make it particularly valuable in industrial applications .

Properties

CAS No.

67905-62-8

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

methyl N-[4-[(4-amino-2-methylphenyl)diazenyl]phenyl]carbamate

InChI

InChI=1S/C15H16N4O2/c1-10-9-11(16)3-8-14(10)19-18-13-6-4-12(5-7-13)17-15(20)21-2/h3-9H,16H2,1-2H3,(H,17,20)

InChI Key

QMMLWXUTSYZDSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)NC(=O)OC

Origin of Product

United States

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